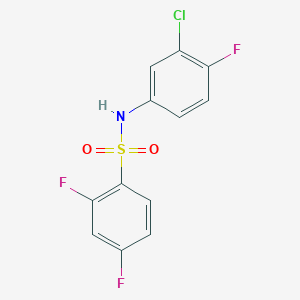
2,3,4-Trimethoxyhippuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethoxyhippuric acid (TMHA) is a metabolite of the psychoactive drug mescaline. It is a naturally occurring compound that has been found in the urine of humans who have consumed mescaline. TMHA has been studied for its potential therapeutic applications and its mechanism of action.
作用機序
The exact mechanism of action of 2,3,4-Trimethoxyhippuric acid is not fully understood. It is thought to act on the serotonin system in the brain, which is involved in regulating mood, anxiety, and other functions. 2,3,4-Trimethoxyhippuric acid may also have other effects on neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
2,3,4-Trimethoxyhippuric acid has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in regulating mood and other functions. 2,3,4-Trimethoxyhippuric acid has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2,3,4-Trimethoxyhippuric acid in lab experiments is that it is a naturally occurring compound that can be easily synthesized from mescaline. This makes it a useful tool for studying the effects of mescaline and related compounds. However, one limitation is that 2,3,4-Trimethoxyhippuric acid is not widely available and may be difficult to obtain for some researchers.
将来の方向性
There are several potential future directions for research on 2,3,4-Trimethoxyhippuric acid. One area of interest is its potential use as a therapeutic agent for depression, anxiety, and addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a biomarker for mescaline use. More research is needed to determine the sensitivity and specificity of 2,3,4-Trimethoxyhippuric acid as a biomarker. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,3,4-Trimethoxyhippuric acid and its effects on neurotransmitters and receptors in the brain.
合成法
2,3,4-Trimethoxyhippuric acid can be synthesized from mescaline by adding a methyl group to the nitrogen atom and then oxidizing the resulting compound. The reaction can be carried out using various reagents and solvents, such as potassium permanganate and acetic acid.
科学的研究の応用
2,3,4-Trimethoxyhippuric acid has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. 2,3,4-Trimethoxyhippuric acid has also been studied for its potential use as a biomarker for mescaline use.
特性
製品名 |
2,3,4-Trimethoxyhippuric acid |
|---|---|
分子式 |
C12H15NO6 |
分子量 |
269.25 g/mol |
IUPAC名 |
2-[(2,3,4-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-5-4-7(10(18-2)11(8)19-3)12(16)13-6-9(14)15/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) |
InChIキー |
WIGPKROUXMWBRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)